(S)-1,2,4-Butanetriol trimethanesulfonate
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Overview
Description
H14O6S. It consists of a butanetriol core (a four-carbon chain with three hydroxyl groups) and a trimethanesulfonate group attached to one of the hydroxyl groups. The compound exists as a white crystalline solid and is soluble in water.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of S-BTMS. One common method involves the reaction of meso-1,2,4-butanetriol with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base (such as pyridine). The reaction proceeds as follows:
meso-1,2,4-butanetriol+CH3SO2Cl→(S)-1,2,4-Butanetriol trimethanesulfonate+HCl
Industrial Production: S-BTMS is industrially produced through the above synthetic route. The compound finds applications in various fields due to its unique properties.
Chemical Reactions Analysis
Reactions:
Substitution Reactions: S-BTMS can undergo substitution reactions, where the trimethanesulfonate group is replaced by other functional groups. Common reagents include nucleophiles like amines or alcohols.
Reduction Reactions: Reduction of the sulfonyl group (SO) can yield the corresponding alcohol.
Esterification: S-BTMS can react with carboxylic acids to form esters.
Hydrolysis: The compound can be hydrolyzed back to meso-1,2,4-butanetriol under acidic conditions.
Major Products: The major products depend on the specific reaction conditions. For example:
- Substitution with an amine yields an S-BTMS-derived amine.
- Reduction leads to the corresponding alcohol.
Scientific Research Applications
Chemistry:
- S-BTMS serves as a chiral building block in organic synthesis.
- It is used in the preparation of chiral ligands for asymmetric catalysis.
- S-BTMS has potential applications in drug delivery systems due to its water solubility and stability.
- Researchers explore its use in modifying biomolecules and enhancing their properties.
- S-BTMS finds applications in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The exact mechanism of action for S-BTMS depends on its specific application. its water solubility, stability, and chiral nature contribute to its effectiveness in various contexts.
Comparison with Similar Compounds
S-BTMS stands out due to its chiral structure and trimethanesulfonate group. Similar compounds include meso-1,2,4-butanetriol and other sulfonated alcohols.
Properties
Molecular Formula |
C7H22O12S3 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(2S)-butane-1,2,4-triol;methanesulfonic acid |
InChI |
InChI=1S/C4H10O3.3CH4O3S/c5-2-1-4(7)3-6;3*1-5(2,3)4/h4-7H,1-3H2;3*1H3,(H,2,3,4)/t4-;;;/m0.../s1 |
InChI Key |
YUTWSMVXSNNDSO-WJXVXWFNSA-N |
Isomeric SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.C(CO)[C@@H](CO)O |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.C(CO)C(CO)O |
Origin of Product |
United States |
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